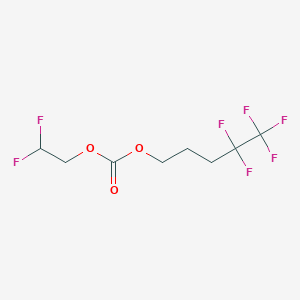
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an amino group at the 4-position, a cyclopropylmethyl group at the nitrogen atom, and a fluorine atom at the 3-position. The unique structural elements of this compound contribute to its distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Amidation Reaction: 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination: The 3-fluorobenzoyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form 3-fluoro-N-(cyclopropylmethyl)benzamide.
Nitration and Reduction: The benzamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position. The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride (SnCl₂).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 4-nitro-N-(cyclopropylmethyl)-3-fluorobenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular signaling or metabolic pathways.
類似化合物との比較
Similar Compounds
4-amino-N-methyl-3-fluorobenzamide: Lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-amino-N-(cyclopropylmethyl)-3-chlorobenzamide: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.
4-amino-N-(cyclopropylmethyl)-3-methylbenzamide: Substitutes fluorine with a methyl group, impacting its electronic properties and interactions.
Uniqueness
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance its stability, binding affinity, and specificity in various contexts.
特性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
InChIキー |
BGDQSMCLJWTONL-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)

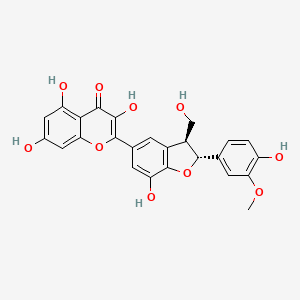
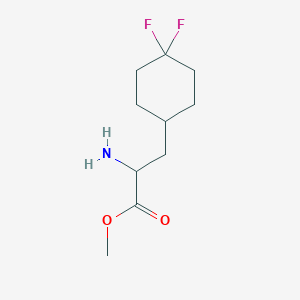

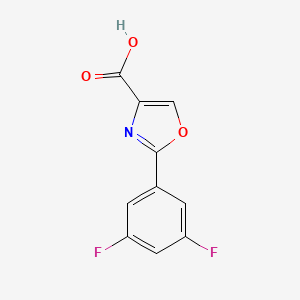
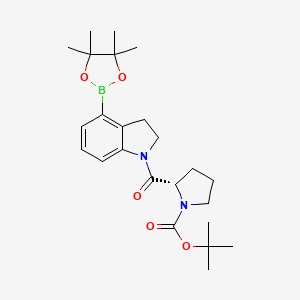
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
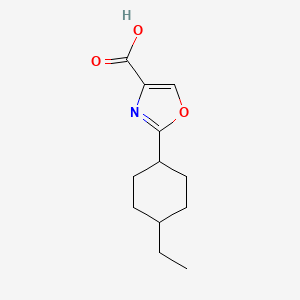

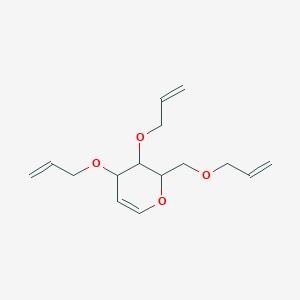
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
